
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a bromophenyl group and a phenyl group attached to the benzodiazepine core, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-bromobenzoyl chloride with N-phenyl-1,5-benzodiazepine-2-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the isolation and purification processes, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Hydrolysis: Carboxylic acid and amine derivatives.
科学研究应用
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action and potential therapeutic effects.
Medicine: Investigated for its potential use as an anxiolytic, sedative, or anticonvulsant agent. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The presence of the bromophenyl and phenyl groups may influence the binding affinity and selectivity of the compound for different receptor subtypes, contributing to its unique pharmacological profile.
相似化合物的比较
Similar Compounds
4-(4-Bromophenyl)-N-phenyl-1,5-benzodiazepine-2-carboxamide: A closely related compound with similar structural features but lacking the 3H designation.
4-(4-Chlorophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide: A similar compound with a chlorine atom instead of a bromine atom.
4-(4-Fluorophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide: A fluorine-substituted analog with potentially different pharmacological properties.
Uniqueness
4-(4-Bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-2-carboxamide is unique due to the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for further research and development.
属性
CAS 编号 |
342619-19-6 |
|---|---|
分子式 |
C22H16BrN3O |
分子量 |
418.3 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-N-phenyl-3H-1,5-benzodiazepine-4-carboxamide |
InChI |
InChI=1S/C22H16BrN3O/c23-16-12-10-15(11-13-16)20-14-21(22(27)24-17-6-2-1-3-7-17)26-19-9-5-4-8-18(19)25-20/h1-13H,14H2,(H,24,27) |
InChI 键 |
MUPHSBSCEFPQHO-UHFFFAOYSA-N |
规范 SMILES |
C1C(=NC2=CC=CC=C2N=C1C(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Methylphenyl)-3-[(3-nitrophenyl)methylidene]furan-2-one](/img/structure/B14242907.png)
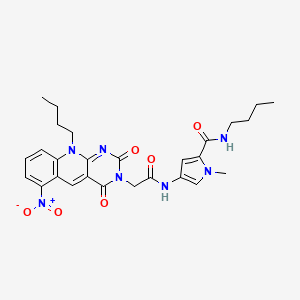
![Phosphinic acid, [[(aminoacetyl)amino]methyl]phenyl-](/img/structure/B14242912.png)

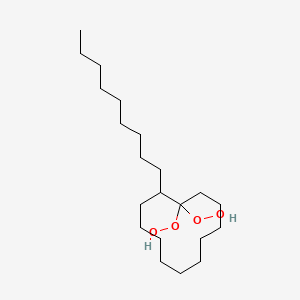
![2-[(3,4-Dimethoxyphenyl)(phenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14242917.png)
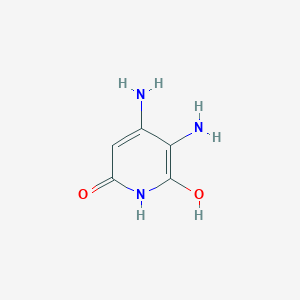

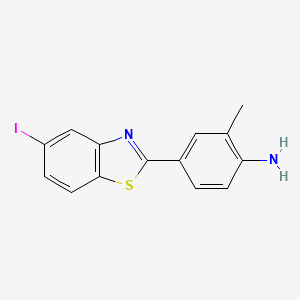
![[2-(8,9-dihydro-6H-pyrido[4,3-b][1,8]naphthyridine-7-carbonyl)phenyl] acetate](/img/structure/B14242934.png)
![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)
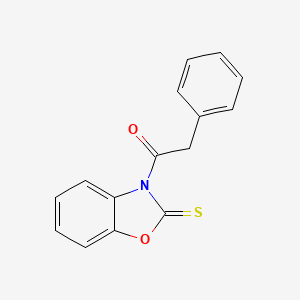

![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
